![molecular formula C6H8F3NO3 B6328170 Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate, 97% (For-DL-aMeAla(F3)-OMe) CAS No. 154617-29-5](/img/structure/B6328170.png)
Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate, 97% (For-DL-aMeAla(F3)-OMe)
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Overview
Description
The compound is a derivative of propanoic acid, with a trifluoromethyl group and a formylamino group attached to the second carbon atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The trifluoromethyl group is quite stable and resistant to many types of reactions, while the formylamino group could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis of Functionalized Styrenes
The compound is utilized in the synthesis of novel trifluoromethyl-containing hydroxy- and aminostyrenes. This process involves the selective insertion of CF3-substituted carbene into the OH- or NH-bonds of o-bromophenol and o-bromoaniline derivatives, followed by a palladium-catalyzed Stille reaction .
Organic Synthesis
In organic chemistry, this compound serves as a building block for various synthetic routes. It can react with nucleophiles and 1,3-binucleophiles to form acyclic 2-substituted derivatives, which are valuable intermediates in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-formamido-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-5(10-3-11,4(12)13-2)6(7,8)9/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVHLJNKDLGLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(C(F)(F)F)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate |
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